![molecular formula C19H22FNO B14146450 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol CAS No. 89038-97-1](/img/structure/B14146450.png)
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of a fluorophenyl group and a benzyl group in the structure of this compound imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-3-(2-fluorophenyl)urea
- 1-Benzyl-3-(4’-fluorophenyl)pyrrolidine
Comparison: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol is unique due to the presence of both a fluorophenyl group and a benzyl group attached to the piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-Benzyl-3-(2-fluorophenyl)urea and 1-Benzyl-3-(4’-fluorophenyl)pyrrolidine have different functional groups and structural arrangements, leading to variations in their reactivity and biological activities.
Properties
CAS No. |
89038-97-1 |
|---|---|
Molecular Formula |
C19H22FNO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C19H22FNO/c20-18-10-5-4-9-17(18)13-19(22)11-6-12-21(15-19)14-16-7-2-1-3-8-16/h1-5,7-10,22H,6,11-15H2 |
InChI Key |
SAGWPZCDCDZSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CC3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


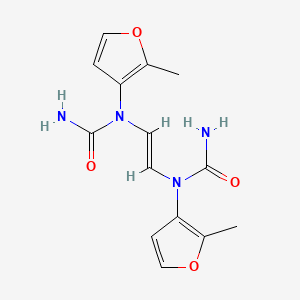
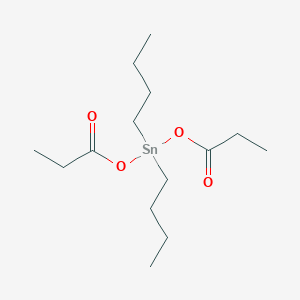
![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)
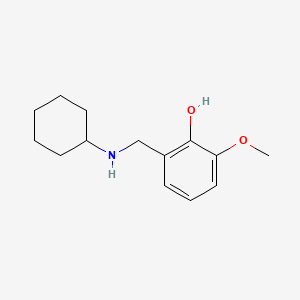

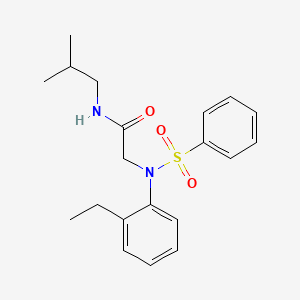


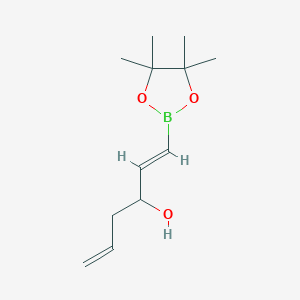
![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
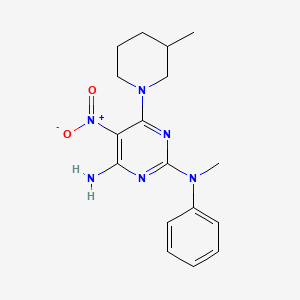
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
